

Synthesis and Characterization of 2-Cyclohexyl-2-hydroxyacetic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Cyclohexyl-2-hydroxyacetic acid

Cat. No.: B185313

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of **2-Cyclohexyl-2-hydroxyacetic acid**, a valuable building block in the development of pharmaceuticals and other fine chemicals. This document details a common synthetic route, expected characterization data, and relevant physicochemical properties to support its application in research and development.

Physicochemical Properties

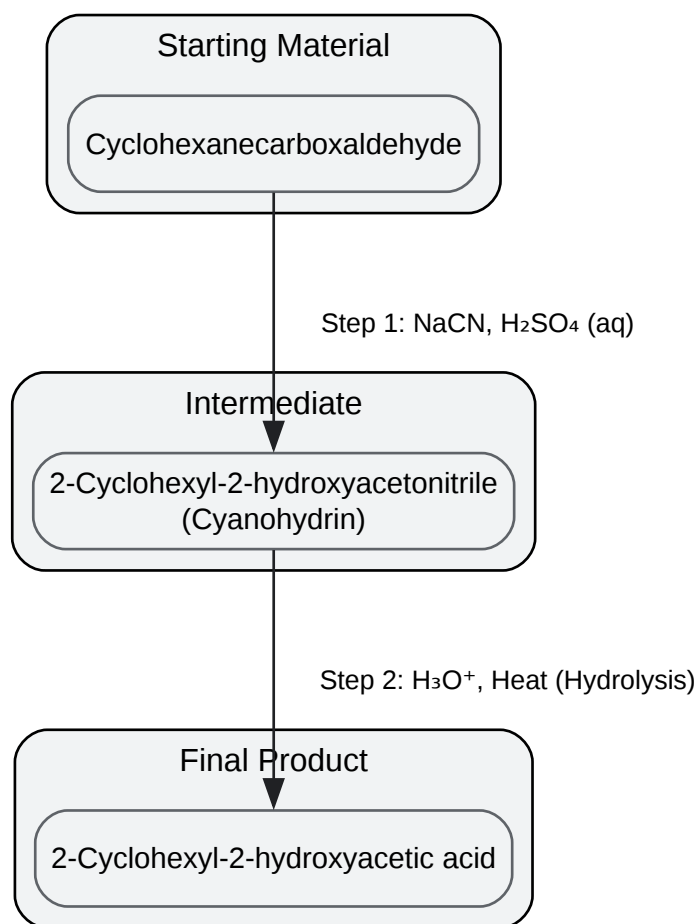
The fundamental properties of **2-Cyclohexyl-2-hydroxyacetic acid** are summarized in the table below. These constants are essential for its identification and handling in a laboratory setting.

Property	Value	Source
CAS Number	4442-94-8	[1][2]
Molecular Formula	C ₈ H ₁₄ O ₃	[1][2]
Molecular Weight	158.19 g/mol	[1][2]
IUPAC Name	2-cyclohexyl-2-hydroxyacetic acid	[3]
Synonyms	Cyclohexylglycolic acid, Hexahydromandelic acid	[3]
Melting Point	Not available	[4]
Boiling Point	Not available	[4]
Density	Not available	[4]

Synthesis of 2-Cyclohexyl-2-hydroxyacetic Acid

A prevalent and reliable method for the synthesis of α -hydroxy acids such as **2-Cyclohexyl-2-hydroxyacetic acid** is through the cyanohydrin pathway. This two-step process begins with the nucleophilic addition of a cyanide ion to an aldehyde, followed by the hydrolysis of the resulting nitrile to a carboxylic acid.

Synthetic Pathway Overview



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Caption: Synthetic pathway for **2-Cyclohexyl-2-hydroxyacetic acid** via the cyanohydrin route.

Experimental Protocol

The following protocol is a representative procedure based on the well-established cyanohydrin formation and subsequent hydrolysis.^{[5][6][7]}

Step 1: Synthesis of 2-Cyclohexyl-2-hydroxyacetonitrile

- **Reaction Setup:** In a well-ventilated fume hood, a solution of sodium cyanide (NaCN) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice bath.
- **Addition of Aldehyde:** Cyclohexanecarboxaldehyde is added to the stirred cyanide solution.

- **Acidification:** A dilute solution of sulfuric acid (H_2SO_4) is added dropwise from the addition funnel to the reaction mixture. The pH is maintained between 4 and 5 to ensure the presence of both hydrogen cyanide (HCN) and free cyanide ions for optimal reaction rate.[5] The reaction is stirred vigorously at a low temperature (0-10 °C) for several hours.
- **Work-up:** Upon completion, the reaction mixture is extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude cyanohydrin intermediate.

Step 2: Hydrolysis to **2-Cyclohexyl-2-hydroxyacetic Acid**

- **Reaction Setup:** The crude 2-Cyclohexyl-2-hydroxyacetonitrile is placed in a round-bottom flask with a reflux condenser.
- **Hydrolysis:** An excess of aqueous acid (e.g., hydrochloric acid or sulfuric acid) is added to the flask. The mixture is heated to reflux and maintained at this temperature for several hours until the hydrolysis of the nitrile to the carboxylic acid is complete.
- **Isolation and Purification:** After cooling, the reaction mixture is extracted with an organic solvent. The combined organic extracts are washed with water and dried. The solvent is evaporated, and the resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of organic solvents) to yield pure **2-Cyclohexyl-2-hydroxyacetic acid**.

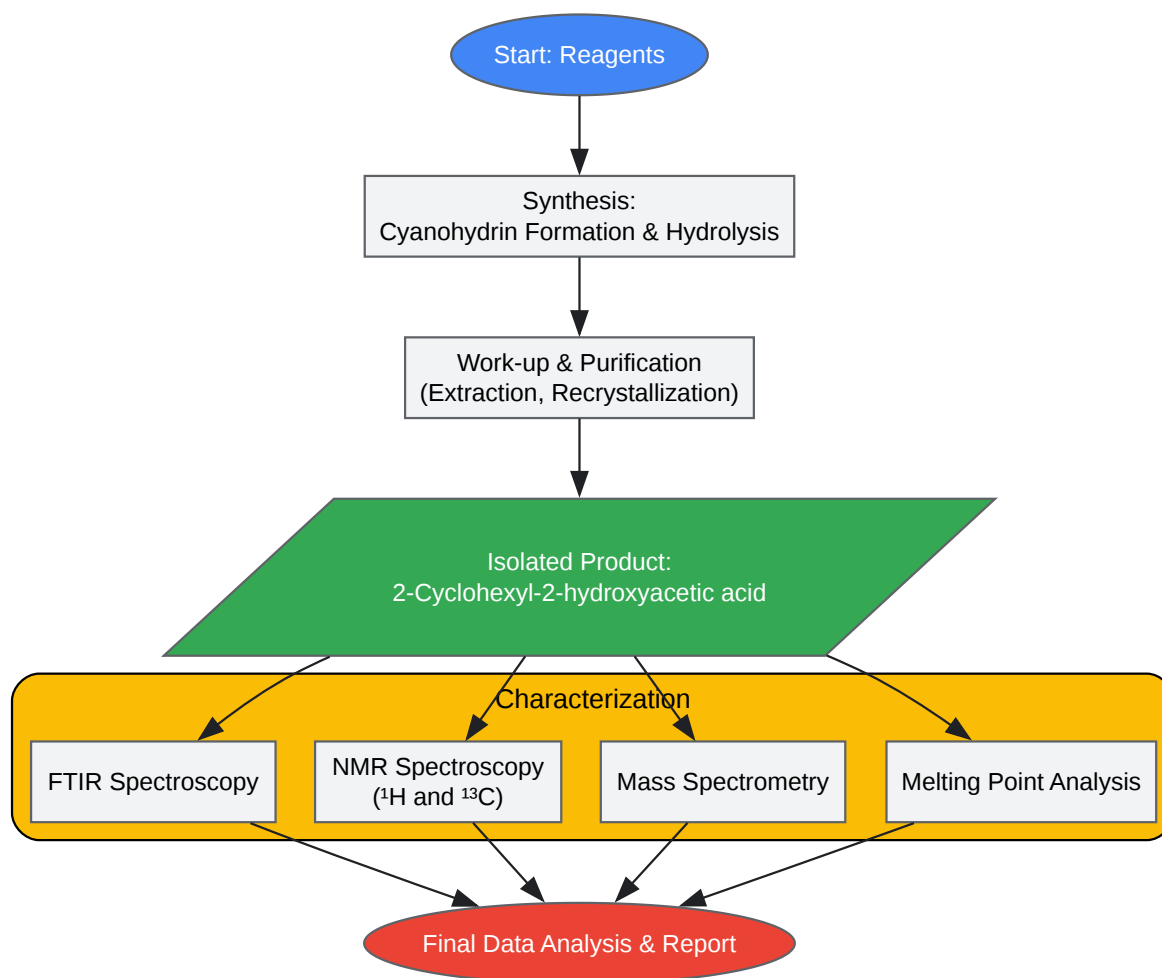
Characterization Data

The structural confirmation of the synthesized **2-Cyclohexyl-2-hydroxyacetic acid** is achieved through various spectroscopic techniques.

Spectroscopic Data Summary

Technique	Data Type	Key Features
^{13}C NMR	Experimental	Peaks corresponding to the carboxylic acid carbon, the carbon bearing the hydroxyl group, and the cyclohexyl ring carbons.
FTIR	Experimental	Broad O-H stretch (from carboxylic acid and alcohol), C=O stretch (from carboxylic acid), and C-H stretches (from cyclohexyl ring).
^1H NMR	Predicted	Resonances for the methine proton adjacent to the hydroxyl group, and multiplets for the protons of the cyclohexyl ring.
Mass Spec	Predicted	Molecular ion peak and characteristic fragmentation patterns.

Experimental Workflow for Synthesis and Characterization



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Caption: General experimental workflow from synthesis to final characterization.

Spectroscopic Analysis

- ¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides key information about the carbon skeleton of the molecule. The spectrum for **2-Cyclohexyl-2-hydroxyacetic acid** has been experimentally determined.[3]
- Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. An experimental FTIR spectrum obtained using a KBr wafer is available and

shows the characteristic absorptions for the hydroxyl and carboxylic acid groups.[3]

- ¹H NMR Spectroscopy (Predicted): While a published experimental spectrum was not located, a predicted ¹H NMR spectrum would be expected to show a signal for the proton on the carbon bearing the hydroxyl and carboxyl groups, as well as a series of overlapping multiplets corresponding to the protons of the cyclohexyl ring.
- Mass Spectrometry (Predicted): Mass spectrometry would confirm the molecular weight of the compound. The predicted monoisotopic mass is 158.0943 g/mol .[3] Collision-induced dissociation would likely show fragmentation patterns corresponding to the loss of water and carbon dioxide.

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